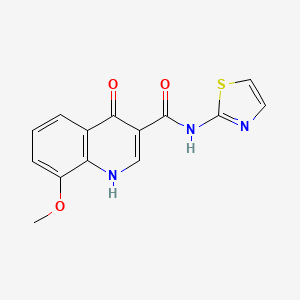![molecular formula C17H18N2O3S B12181321 N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12181321.png)
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of phenylprop-2-en-1-ylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Coupling with Acetamide: The sulfonamide intermediate is then coupled with 4-aminophenylacetamide under appropriate reaction conditions. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties, which could be useful in the development of new therapeutic agents.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide: Unique due to its specific structural configuration and potential pharmacological properties.
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(4-aminophenyl)sulfonamide: Another sulfonamide derivative with different biological activities.
Uniqueness
This compound stands out due to its unique combination of a sulfonamide group with a phenylprop-2-en-1-yl moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H18N2O3S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-[4-[phenyl(prop-2-enyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-13-19(16-7-5-4-6-8-16)23(21,22)17-11-9-15(10-12-17)18-14(2)20/h3-12H,1,13H2,2H3,(H,18,20) |
InChI-Schlüssel |
JUJMHXMGUGXASJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B12181252.png)
![N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12181259.png)
acetate](/img/structure/B12181261.png)
![(2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12181268.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide](/img/structure/B12181272.png)



![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)

![1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12181333.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12181339.png)
